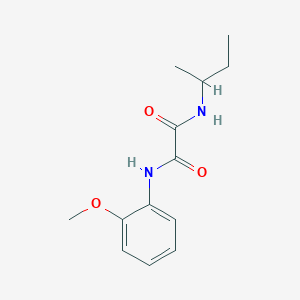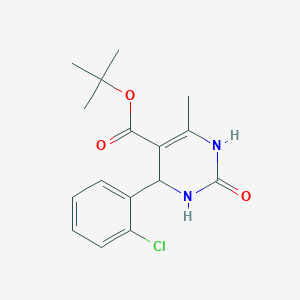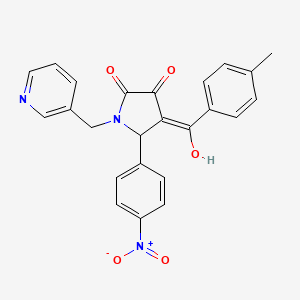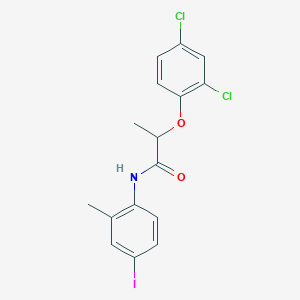![molecular formula C23H34NO5P B3962105 diisobutyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962105.png)
diisobutyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate
描述
Diisobutyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate, commonly known as ACP or Compound 1, is a phosphonate compound that has been extensively studied for its potential applications in scientific research. ACP is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the proper functioning of the nervous system.
作用机制
ACP works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which can result in increased neurotransmission. The exact mechanism of action of ACP is still not fully understood, but it is thought to involve the formation of a covalent bond between ACP and the active site of acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACP are complex and depend on a range of factors, including dose, route of administration, and duration of exposure. Some of the known effects of ACP include increased neurotransmission, altered gene expression, and changes in cellular signaling pathways. ACP has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful for treating a range of conditions.
实验室实验的优点和局限性
One of the major advantages of using ACP in lab experiments is its potency as an acetylcholinesterase inhibitor. ACP has been shown to be more potent than other commonly used inhibitors, such as physostigmine and neostigmine. Additionally, ACP is relatively stable and can be stored for long periods without significant degradation.
However, there are also some limitations to using ACP in lab experiments. One of the main limitations is its potential toxicity. ACP has been shown to be toxic at high doses, and care must be taken when handling and using the compound. Additionally, the mechanism of action of ACP is still not fully understood, which may limit its usefulness in certain types of experiments.
未来方向
Despite the limitations, ACP continues to be an area of active research, and there are many potential future directions for its use. One potential direction is the development of ACP-based therapies for conditions such as Alzheimer's disease, where acetylcholine levels are known to be reduced. Additionally, ACP may be useful as a tool for studying the role of acetylcholinesterase in various physiological processes. Finally, further research is needed to fully understand the mechanism of action of ACP and its potential applications in scientific research.
科学研究应用
ACP has been extensively studied for its potential applications in scientific research. One of the primary uses of ACP is as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, cognition, and memory. Inhibiting acetylcholinesterase can lead to increased levels of acetylcholine, which can have a range of effects on the nervous system.
属性
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(2,5-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-17(2)15-28-30(25,29-16-18(3)4)23(24-19-10-8-7-9-11-19)21-14-20(26-5)12-13-22(21)27-6/h7-14,17-18,23-24H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPYVDMUHWDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=C(C=CC(=C1)OC)OC)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3962026.png)

![2-[(4-methoxybenzyl)thio]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962038.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,5-trimethyl-3-furamide](/img/structure/B3962045.png)

![diethyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962059.png)

![4-(phenylethynyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3962098.png)
![1-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]azepane](/img/structure/B3962102.png)

![methyl 6-[4-(2-furoyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3962117.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)pyrrolidine](/img/structure/B3962126.png)
![2-(benzylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3962128.png)
![N-[2,4-dimethyl-5-(4-morpholinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B3962129.png)